2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid
Description
Properties
IUPAC Name |
2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-6(9(16)17)18-11-14-13-10-12-7-4-2-3-5-8(7)15(10)11/h2-6H,1H3,(H,12,13)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXOMXLPRDVPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NNC2=NC3=CC=CC=C3N21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001166112 | |
| Record name | Propanoic acid, 2-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001166112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510764-59-7 | |
| Record name | Propanoic acid, 2-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510764-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001166112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthetic routes and reaction conditions for WAY-310507 are not extensively documented in publicly available sources. it is typically synthesized in research laboratories under controlled conditions. The compound is stored as a powder at -20°C for up to three years or at 4°C for up to two years . In solution, it is stable at -80°C for six months or at -20°C for one month .
Chemical Reactions Analysis
WAY-310507 undergoes various chemical reactions, including oxidation, reduction, and substitution the compound’s stability and solubility in dimethyl sulfoxide (DMSO) suggest that it can be used in a variety of chemical environments .
Scientific Research Applications
WAY-310507 is primarily used in scientific research to study its inhibitory effects on shikimate kinase in Mycobacterium tuberculosis . This enzyme is part of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. By inhibiting shikimate kinase, WAY-310507 can help researchers understand the role of this enzyme in bacterial metabolism and potentially develop new antimicrobial agents .
Mechanism of Action
WAY-310507 exerts its effects by inhibiting shikimate kinase, an enzyme involved in the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids, which are essential for the growth and survival of Mycobacterium tuberculosis. By inhibiting this enzyme, WAY-310507 disrupts the production of these amino acids, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-(3H-[1,2,4]Triazolo[4,3-a]benzimidazol-1-ylsulfanyl)propanoic acid .
- Molecular Formula : C₁₁H₁₀N₄O₂S (molar mass: 262.29 g/mol) .
- Key Features: A fused heterocyclic compound combining benzimidazole and triazole moieties, linked via a sulfanyl group to a propionic acid side chain.
Comparison with Structurally Related Compounds
Structural Analogues in Heterocyclic Chemistry
The compound belongs to a broader class of benzoimidazo-triazole derivatives. Key analogues include:
Key Research Findings and Trends
- Structural Stability : Derivatives with larger substituents (e.g., cyclohexyl) exhibit enhanced crystallinity and stability, critical for formulation in agricultural fungicides .
- Synthetic Challenges : Reactions involving thiol groups (e.g., sulfanyl linkages) require careful optimization to avoid side products, as seen in and .
- Commercial Viability : The target compound is readily available from suppliers (e.g., Chem Fish), while specialized analogues (e.g., CzBBIT) remain research-stage products .
Biological Activity
2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and the implications of its activity in various biological contexts.
- Molecular Formula : C11H10N4O2S
- Molar Mass : 262.29 g/mol
- CAS Number : 510764-59-7
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through multi-step organic synthesis methods. The compound is derived from imidazole and triazole frameworks which are known for their diverse biological activities.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazole containing propanoic acid moieties exhibit significant anti-inflammatory properties. In vitro assays showed that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .
Table 1: Cytokine Inhibition by Triazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 3a | 44% | 30% |
| 3c | 60% | 50% |
| Control | - | - |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that while some derivatives showed moderate antibacterial activity, the presence of certain substituents significantly influenced this property. For instance, compounds with double bonds in the acid chain exhibited enhanced antibacterial effects compared to their saturated analogs .
Antiproliferative Effects
In studies involving cancer cell lines, particularly glioblastoma multiforme (GBM), compounds similar to this compound demonstrated antiproliferative effects. The activity was linked to inhibition of Src family kinases (SFKs), which are critical in cancer progression .
Case Studies
- Case Study on Anti-inflammatory Effects :
-
Case Study on Antimicrobial Activity :
- Another investigation focused on the antimicrobial efficacy of triazole derivatives against Gram-positive and Gram-negative bacteria. Compounds were tested for their Minimum Inhibitory Concentration (MIC), revealing that certain structural modifications enhanced their activity against resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by:
- Substituents on the Triazole Ring : Variations in the R groups can enhance or diminish anti-inflammatory and antimicrobial properties.
- Presence of Double Bonds : Compounds with unsaturation in the aliphatic chain showed improved antibacterial activity compared to saturated derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
